molecular formula C6H12ClN3O B1520730 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride CAS No. 1240526-27-5

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

Cat. No. B1520730
CAS RN: 1240526-27-5
M. Wt: 177.63 g/mol
InChI Key: JFJLHTSIZAPZSU-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride, also known as 2-MOP or 5-methyl-1,2,4-oxadiazol-3-amine, is an organic compound used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 201.6 g/mol. It is used as a reagent in chemical synthesis, as a ligand for metal ions, and as a catalyst in various reactions.

Scientific Research Applications

Synthesis Techniques

A scalable synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrobromide, which closely relates to the chemical , employed a safety-driven synthetic strategy. This process emphasized the selection of thermally stable compounds and applied process safety principles to define optimal reaction parameters. The study highlights the importance of protecting groups in enhancing the thermal stability of intermediates, showcasing advancements in synthetic methodologies for oxadiazole derivatives (Likhite et al., 2016).

Anticancer Applications

Oxadiazole derivatives, including those structurally related to 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride, have shown potential in anticancer research. A study on novel thioxothiazolidin-4-one derivatives, incorporating oxadiazol moieties, demonstrated significant anticancer and antiangiogenic effects in mouse models. These compounds significantly reduced tumor volume and exhibited strong antiangiogenic effects, indicating the therapeutic potential of oxadiazole derivatives in cancer treatment (Chandrappa et al., 2010).

Energetic Material Precursors

The synthesis and characterization of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine highlighted its potential as an energetic material precursor. The compound exhibited intermolecular hydrogen bonds and strong π-interaction, with significant impact sensitivity and friction sensitivity, suggesting its application in the development of energetic materials (Zhu et al., 2021).

Insensitive Energetic Materials

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized for applications as insensitive energetic materials. These compounds, featuring oxadiazole rings, showed moderate thermal stabilities and were insensitive to impact and friction, indicating their suitability for safer energetic materials (Yu et al., 2017).

Corrosion Inhibition

Oxadiazole derivatives have also been studied for their corrosion inhibition properties. A study investigating synthesized oxadiazole derivatives as agents for controlling mild steel dissolution demonstrated significant inhibition efficiency, highlighting the practical applications of oxadiazole derivatives in materials science (Kalia et al., 2020).

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with various proteins or enzymes that are essential for the survival and replication of these pathogens.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which may allow them to interact with their targets. The interaction with these targets could lead to inhibition or modulation of the target’s function, thereby exerting their therapeutic effects.

Biochemical Pathways

Given the broad anti-infective activity of 1,2,4-oxadiazoles , it can be inferred that these compounds may interfere with several biochemical pathways essential for the survival and replication of pathogens.

Result of Action

Based on the known activities of 1,2,4-oxadiazoles , it can be inferred that this compound may exert anti-infective effects by inhibiting or modulating the function of its targets, leading to the death or reduced replication of the pathogens.

properties

IUPAC Name

2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-4-8-5(9-10-4)6(2,3)7;/h7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJLHTSIZAPZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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